molecular formula C20H21ClN2O3S B250507 N-[(4-chlorophenyl)acetyl]-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea

N-[(4-chlorophenyl)acetyl]-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea

Cat. No. B250507
M. Wt: 404.9 g/mol
InChI Key: ZRZWVGLOMKSQTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-chlorophenyl)acetyl]-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea, commonly known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been extensively studied for its potential in treating B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

TAK-659 targets N-[(4-chlorophenyl)acetyl]-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea, a key enzyme in the B-cell receptor signaling pathway. N-[(4-chlorophenyl)acetyl]-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea is essential for the survival and proliferation of B-cells, and its dysregulation has been implicated in the development of B-cell malignancies, autoimmune diseases, and inflammatory disorders. TAK-659 binds to the active site of N-[(4-chlorophenyl)acetyl]-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea and inhibits its activity, leading to the suppression of B-cell receptor signaling and the downstream effects of N-[(4-chlorophenyl)acetyl]-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea activation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a potent inhibitory effect on N-[(4-chlorophenyl)acetyl]-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea activity, leading to the suppression of B-cell receptor signaling and the downstream effects of N-[(4-chlorophenyl)acetyl]-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]thiourea activation. This results in the inhibition of B-cell proliferation, survival, and activation, as well as the reduction of inflammation and autoimmune responses. TAK-659 has also been shown to have minimal off-target effects, making it a promising candidate for further research and development.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments, including its potency, selectivity, and minimal off-target effects. TAK-659 has also been optimized for its yield and purity, making it a viable candidate for further research and development. However, TAK-659 has some limitations, including its solubility and stability, which may affect its efficacy in certain experimental conditions.

Future Directions

There are several future directions for the research and development of TAK-659. One potential direction is the exploration of its potential in treating other B-cell malignancies and autoimmune diseases. Another direction is the optimization of its pharmacokinetic and pharmacodynamic properties, including its solubility and stability. Additionally, the combination of TAK-659 with other targeted therapies or immunotherapies may enhance its efficacy and reduce the risk of drug resistance. Overall, TAK-659 has shown promising results in preclinical and clinical studies, and further research and development may lead to its approval for the treatment of various diseases.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the reaction of 4-chlorobenzoyl chloride with 4-(tetrahydro-2-furanylmethoxy)aniline to form an intermediate product. The intermediate product is then treated with thiourea and base to form the final product, TAK-659. The synthesis of TAK-659 has been optimized to improve its yield and purity, making it a viable candidate for further research and development.

Scientific Research Applications

TAK-659 has been extensively studied for its potential in treating B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth and survival of cancer cells, reducing inflammation, and preventing autoimmune responses. TAK-659 has also been tested in clinical trials for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma, with encouraging results.

properties

Molecular Formula

C20H21ClN2O3S

Molecular Weight

404.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[[4-(oxolan-2-ylmethoxy)phenyl]carbamothioyl]acetamide

InChI

InChI=1S/C20H21ClN2O3S/c21-15-5-3-14(4-6-15)12-19(24)23-20(27)22-16-7-9-17(10-8-16)26-13-18-2-1-11-25-18/h3-10,18H,1-2,11-13H2,(H2,22,23,24,27)

InChI Key

ZRZWVGLOMKSQTJ-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=C(C=C2)NC(=S)NC(=O)CC3=CC=C(C=C3)Cl

Canonical SMILES

C1CC(OC1)COC2=CC=C(C=C2)NC(=S)NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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